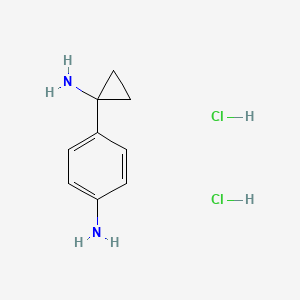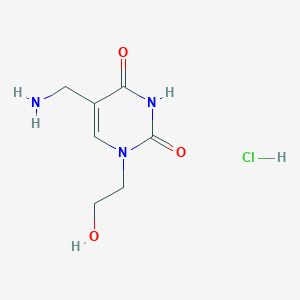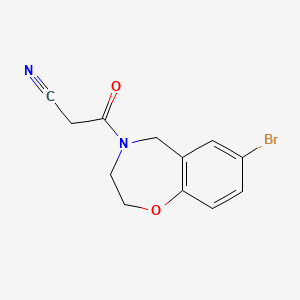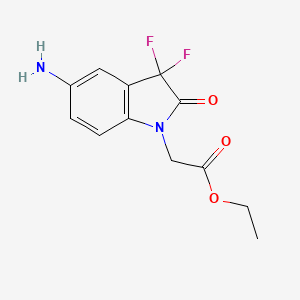
4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride” likely contains a phenylamine (aniline) group and a cyclopropyl group, both attached to an amino group. The “dihydrochloride” indicates that it is a salt with two chloride ions for each molecule of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenylamine and cyclopropyl groups attached to the same nitrogen atom. The presence of the dihydrochloride indicates that the compound forms a salt, likely due to the protonation of the nitrogen atom in the amino group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amino group might participate in nucleophilic substitution or addition reactions. The cyclopropyl group, being a strained ring, could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. As an amine, this compound would be expected to form hydrogen bonds, which could influence its solubility and boiling point .Scientific Research Applications
Autocatalytic Radical Ring Opening
- Autocatalytic Radical Ring Opening : The compound exhibits a unique behavior in the autocatalytic radical ring opening under aerobic conditions. N-cyclopropyl-N-phenylamine derivatives have shown a tendency to convert into N-(1,2-dioxolan-3-yl)-N-phenylamine at room temperature when exposed to air. This reaction is accelerated by single-electron oxidizing agents, such as tris(1,10-phenanthroline)FeIII hexafluorophosphate, suggesting potential for mechanistic studies in heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).
Electrochemical Mass Spectrometric Studies
- Electrochemical Oxidation Pathways : 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine, a related compound, has been studied for its electrochemical oxidation. This research contributes to understanding the oxidation pathways of cyclopropylamine, potentially leading to insights into chemically reactive metabolites (Castagnoli, Bissel, Jurva, & Ashraf-Khorasani, 2008).
Synthetic Applications
- Synthesis of Dihydropyrroles and Pyrroles : Cyclopropylamine derivatives have been used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This showcases the compound's utility in synthesizing densely functionalized pyrroles, indicating its significance in organic synthesis (Wurz & Charette, 2005).
Reaction with Electrophiles
- Synthesis of Amino Acid Derivatives : Magnesium cyclopropylidene reacts with N-lithio arylamines to form α-amino-substituted cyclopropylmagnesiums. This reaction with electrophiles presents a method for synthesizing cyclopropane amino acid derivatives, adding to the compound's versatility in chemical synthesis (Satoh, Miura, Sakai, & Yokoyama, 2006).
Mechanistic Studies in Bioactivation
- MAO-B Catalyzed Oxidation Studies : Research on 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, a compound structurally similar to 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride, has provided insights into the mechanism of bioactivation by monoamine oxidase B. This understanding is crucial for developing new drugs and understanding metabolic pathways (Anderson, Kuttab, & Castagnoli, 1996).
Properties
IUPAC Name |
4-(1-aminocyclopropyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVHHMQHBYZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)


![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)


